![molecular formula C15H12Cl3N3O2 B5394193 1-[(4-CHLOROPHENYL)METHYL]-3-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)UREA](/img/structure/B5394193.png)
1-[(4-CHLOROPHENYL)METHYL]-3-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)UREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-CHLOROPHENYL)METHYL]-3-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)UREA is a complex organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group, a dichloromethylpyridine group, and a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-3-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)UREA typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Preparation of 4-chlorobenzyl chloride: This can be achieved by chlorination of toluene using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Synthesis of 2,6-dichloro-4-methylpyridine: This can be synthesized by chlorination of 4-methylpyridine using chlorine gas in the presence of a catalyst.
Formation of the urea derivative: The final step involves the reaction of 4-chlorobenzyl chloride with 2,6-dichloro-4-methylpyridine-3-carbonyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch reactors: Used for small to medium-scale production.
Continuous flow reactors: Used for large-scale production to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-[(4-CHLOROPHENYL)METHYL]-3-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl and dichloromethylpyridine groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Aplicaciones Científicas De Investigación
1-[(4-CHLOROPHENYL)METHYL]-3-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)UREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-3-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)UREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(4-BROMOPHENYL)METHYL]-3-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)UREA
- 1-[(4-FLUOROPHENYL)METHYL]-3-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)UREA
- 1-[(4-METHOXYPHENYL)METHYL]-3-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)UREA
Uniqueness
1-[(4-CHLOROPHENYL)METHYL]-3-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)UREA is unique due to the presence of both chlorophenyl and dichloromethylpyridine groups, which confer specific chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2,6-dichloro-N-[(4-chlorophenyl)methylcarbamoyl]-4-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3N3O2/c1-8-6-11(17)20-13(18)12(8)14(22)21-15(23)19-7-9-2-4-10(16)5-3-9/h2-6H,7H2,1H3,(H2,19,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFKTZYFECZCCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)NC(=O)NCC2=CC=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)butanamide](/img/structure/B5394111.png)
![6-[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidine-1-carbonyl]-1H-pyrimidine-2,4-dione](/img/structure/B5394117.png)
![methyl 3-(4-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]methyl}-1H-pyrazol-1-yl)propanoate](/img/structure/B5394125.png)
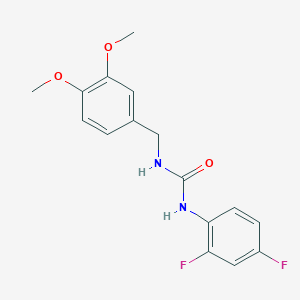
![1-[1-(3-{3-[(dimethylamino)methyl]-3-hydroxy-1-piperidinyl}-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone](/img/structure/B5394130.png)
![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide](/img/structure/B5394131.png)
![N-ethyl-1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B5394139.png)
![2-chloro-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide](/img/structure/B5394144.png)
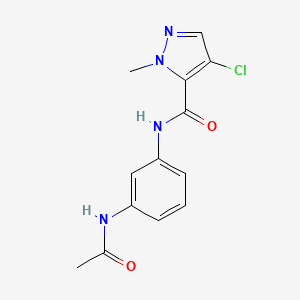
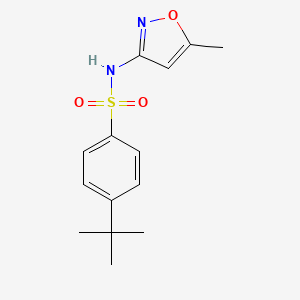
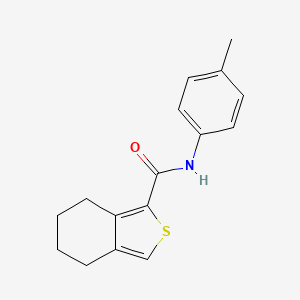
![5-methyl-4-[(4-methyl-1H-pyrazol-1-yl)methyl]-2-(3-methyl-2-thienyl)-1,3-oxazole](/img/structure/B5394172.png)
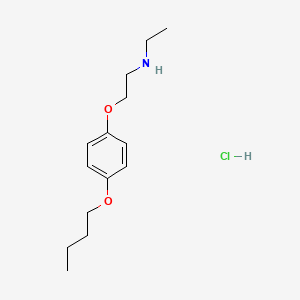
![7-propionyl-2-pyridin-4-yl-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5394205.png)
